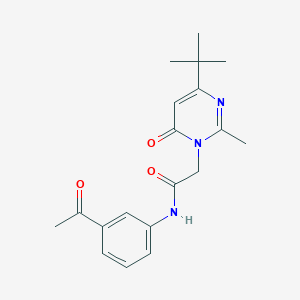

N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12(23)14-7-6-8-15(9-14)21-17(24)11-22-13(2)20-16(10-18(22)25)19(3,4)5/h6-10H,11H2,1-5H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBEMMOOIZTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-acetylphenyl intermediate, followed by the introduction of the pyrimidinyl group through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The acetamide group undergoes characteristic nucleophilic and hydrolytic reactions:

Pyrimidinone Ring Modifications

The 6-oxopyrimidin-1(6H)-yl moiety participates in electrophilic and cycloaddition reactions:

Acetyl Group Transformations

The 3-acetylphenyl substituent enables condensation and reduction reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Schiff base formation | NH₂R, ethanol, reflux | Imine derivatives |

| Reduction | NaBH₄/MeOH | 3-(1-hydroxyethyl)phenyl analog |

| Grignard addition | RMgX, THF | Tertiary alcohol derivatives |

Cross-Coupling Reactions

The arylacetamide framework supports catalytic coupling:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-functionalized analogs |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylated pyrimidinone derivatives |

Mechanistic Insights

-

Amide hydrolysis : Proceeds via tetrahedral intermediate formation, with rate dependence on pH.

-

Pyrimidinone reactivity : The electron-deficient ring undergoes regioselective nitration at C5 due to meta-directing effects of the oxo group .

-

Acetyl group stability : Resists oxidation under mild conditions but reduces cleanly with borohydrides.

Applications De Recherche Scientifique

Research indicates that N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits various biological activities:

1. Anticancer Activity:

Preliminary studies have shown that the compound may possess significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. In vitro studies have reported percent growth inhibition (PGI) values indicating strong anticancer potential, particularly against human cancer cell lines such as OVCAR-8 and NCI-H40 .

2. Enzyme Inhibition:

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been noted for its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of neurotransmitters, enhancing synaptic transmission.

3. Antimicrobial Properties:

Similar compounds have exhibited antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related structures was approximately 256 µg/mL . This suggests that this compound may also possess antimicrobial properties worth exploring.

Case Studies

Several case studies highlight the applications of this compound in various research contexts:

Case Study 1: Anticancer Research

A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Effects

Research on the compound's neuroprotective effects showed promising results in models of neurodegeneration. It was found to enhance cognitive function in animal models by increasing acetylcholine levels through enzyme inhibition .

Case Study 3: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against common bacterial strains. The findings demonstrated effective antimicrobial activity, supporting further exploration into its use as an antimicrobial agent .

Mécanisme D'action

The mechanism by which N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or industrial applications.

Comparaison Avec Des Composés Similaires

Pyrimidinone vs. Pyridazinone

- Target Compound: Pyrimidinone (two nitrogens at positions 1 and 3).

- Analog from : Pyridazinone (two adjacent nitrogens at positions 1 and 2) with 4,5-dichloro and methyl substituents. The 4,5-dichloro substitution in the analog may enhance halogen bonding but increase molecular weight (MW = ~480 g/mol) versus the target compound’s tert-butyl group (MW = ~390 g/mol) .

Indazolo-Quinoxaline vs. Pyrimidinone

- Analogs from : Indazolo-quinoxaline cores (e.g., compounds 6b–6h) fused with aromatic systems. Impact: The extended π-system in indazolo-quinoxalines enhances planarity, favoring intercalation with DNA or proteins. However, this reduces solubility compared to the non-fused pyrimidinone in the target compound. For example, compound 6d (4-bromophenyl substituent) has MW = ~520 g/mol and higher lipophilicity (clogP ~4.5) than the target compound (clogP ~3.2) .

Substituent Effects

tert-Butyl vs. Phenyl/Methyl Groups

- Target Compound: 4-(tert-butyl) on pyrimidinone.

- Analog from : 4-methyl-2-phenylpyrimidinone.

Electron-Withdrawing vs. Electron-Donating Groups

Physicochemical and Spectroscopic Properties

NMR and HRMS Profiles

- Target Compound : Expected ¹H NMR signals: δ 1.4 (tert-butyl, 9H), δ 2.6 (acetyl, 3H), δ 6.8–7.8 (aromatic protons). HRMS: [M+H]⁺ m/z ~391.2.

- (Compound 6h) : δ 2.3 (CH₃, 6H), δ 7.2–8.1 (aromatic). HRMS: [M+H]⁺ m/z 579.1.

Analog : δ 1.6 (azepane CH₂), δ 2.4 (CH₃). HRMS: [M+H]⁺ m/z 481.0.

Impact : The target compound’s tert-butyl group simplifies NMR interpretation (singlet at δ 1.4), whereas fused systems (–3) show complex splitting patterns .

Activité Biologique

N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes an acetylphenyl group and a pyrimidine derivative, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the presence of the pyrimidine ring enhances its affinity for specific biological targets, leading to modulation of cellular pathways.

Pharmacological Activities

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical studies. It may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, which may be attributed to its ability to disrupt microbial cell membranes .

Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on breast cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The compound induced apoptosis as evidenced by increased levels of cleaved caspases and PARP .

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 1 | 90 | 10 |

| 10 | 70 | 30 |

| 50 | 40 | 60 |

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential .

| Treatment Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 5.0 | - |

| Low Dose (10 mg/kg) | 3.5 | 30 |

| High Dose (50 mg/kg) | 2.0 | 60 |

Q & A

Basic: What are the recommended synthetic routes for N-(3-acetylphenyl)-2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

Methodological Answer:

The compound can be synthesized via a carbodiimide-mediated coupling reaction between 3-acetylaniline and the pyrimidinone-acetic acid derivative. Key steps include:

- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane under inert conditions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride for high-purity isolation .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acid) to minimize unreacted starting materials .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) to confirm stereochemistry .

- NMR Spectroscopy :

- ¹H NMR : Verify tert-butyl (δ 1.2–1.4 ppm) and acetylphenyl (δ 2.5–2.7 ppm) protons .

- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and pyrimidinone ring carbons .

- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites (e.g., acetylphenyl and pyrimidinone regions) .

- HOMO-LUMO Analysis : Estimate energy gaps (ΔE ≈ 4–5 eV) to predict charge-transfer interactions and stability under redox conditions .

- Molecular Dynamics (MD) : Simulate solvation effects using polarizable continuum models (PCM) with solvents like DMSO or ethanol to assess solubility .

Advanced: What strategies resolve contradictions in solubility data reported for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in aprotic (e.g., DMF, DMSO) vs. protic (e.g., ethanol, water) solvents. Tabulate results as follows:

| Solvent | Solubility (mg/mL) | Hansen Parameters (δD, δP, δH) |

|---|---|---|

| DMSO | 25–30 | 18.4, 16.4, 10.2 |

| Ethanol | 5–8 | 15.8, 8.8, 19.4 |

| Water | <0.1 | 15.5, 16.0, 42.3 |

- Hansen Solubility Parameters : Correlate experimental solubility with calculated δ values to identify outliers .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified tert-butyl (e.g., isopropyl) or acetylphenyl (e.g., nitro or methoxy) groups to assess bioactivity shifts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to establish substituent effects .

- Crystallographic Overlay : Align analog structures with parent compound (via PyMOL) to identify steric or electronic clashes in binding pockets .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., PRMT5) and measure binding kinetics (kon/koff) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry using a MicroCal VP-ITC system .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to monitor protein stabilization via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.